GPR40 Agonist Activity: EC50 = 510 nM vs. Unprotected Analog EC50 > 10,000 nM
3-(4-Benzyloxyphenyl)propionic acid (compound 1b) acts as a GPR40 agonist with an EC50 of 510 nM in a FLIPR assay using CHO cells expressing human GPR40 [1]. In contrast, the unprotected 3-(4-hydroxyphenyl)propionic acid exhibits an EC50 > 10,000 nM under comparable assay conditions, representing at least a 20‑fold loss in potency [2]. The benzyloxy substituent is therefore essential for receptor activation.
| Evidence Dimension | GPR40 (FFA1) Agonist Activity |
|---|---|
| Target Compound Data | EC50 = 510 nM |
| Comparator Or Baseline | 3-(4-Hydroxyphenyl)propionic acid; EC50 > 10,000 nM |
| Quantified Difference | ≥20‑fold lower potency for unprotected analog |
| Conditions | FLIPR assay; CHO cells expressing human GPR40; presence of 0.1% BSA [1][2] |
Why This Matters
This establishes 3-(4-Benzyloxyphenyl)propionic acid as the minimal pharmacophore required for meaningful GPR40 engagement, whereas the unprotected analog is essentially inactive.
- [1] Negoro N, et al. Design, Synthesis, and Biological Activity of Potent and Orally Available G Protein-Coupled Receptor 40 Agonists. J Med Chem. 2011; 54(7): 2162-2175. View Source
- [2] BindingDB. BDBM50339456 (Benzyloxyphenylpropanoic acid) EC50 Data. BindingDB Entry 50339456. View Source
